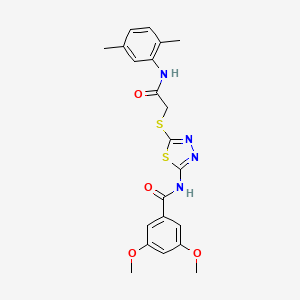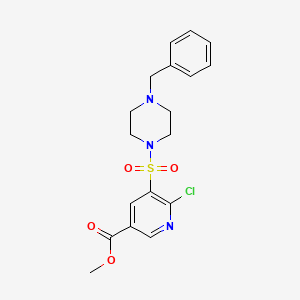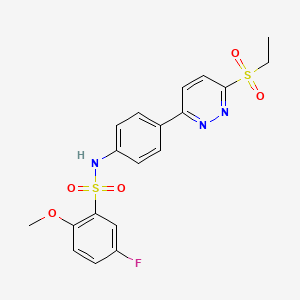![molecular formula C15H14N4O2 B2767354 methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 431930-27-7](/img/structure/B2767354.png)
methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alkylation: The amino group is alkylated with allyl bromide in the presence of a base like potassium carbonate (K₂CO₃).
Esterification
Ester Formation: The carboxylic acid group is esterified using methanol and a catalytic amount of sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of automated purification systems to ensure high purity of the final product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoxaline core, followed by functional group modifications.
-
Formation of the Pyrroloquinoxaline Core
Starting Materials: 2-nitroaniline and ethyl acetoacetate.
Reaction Conditions: The initial step involves a condensation reaction under acidic conditions to form the quinoxaline ring.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation can lead to the formation of quinoxaline N-oxides.
-
Reduction
Reagents: Hydrogen gas (H₂) with a palladium catalyst.
Products: Reduction of the nitro group to an amino group.
-
Substitution
Reagents: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂).
Products: Halogenated derivatives of the pyrroloquinoxaline core.
Common Reagents and Conditions
Bases: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH).
Acids: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl).
Solvents: Methanol, ethanol, dichloromethane (DCM).
Applications De Recherche Scientifique
Chemistry
In chemistry, methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved stability under harsh conditions.
Mécanisme D'action
The mechanism of action of methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: Unique due to its specific functional groups and their arrangement.
Quinoxaline Derivatives: Similar core structure but different substituents, leading to varied biological activities.
Pyrroloquinoline Compounds: Share the pyrroloquinoline core but differ in side chains and functional groups.
Uniqueness
This compound stands out due to its combination of an amino group, an allyl group, and a methyl ester, which together confer unique chemical reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
methyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-3-8-19-13(16)11(15(20)21-2)12-14(19)18-10-7-5-4-6-9(10)17-12/h3-7H,1,8,16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQMWSNUQAUBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC=C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2767274.png)
![9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one](/img/structure/B2767275.png)
![(E)-4-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)-2-methoxyphenyl 2-(2,4-dioxothiazolidin-5-yl)acetate](/img/structure/B2767276.png)

![2-(2,4-Difluorophenyl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2767279.png)
![Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2767282.png)
![3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B2767284.png)


![3-Chloro-5-(pyrazin-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B2767291.png)
![5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2767292.png)
![4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2767293.png)

